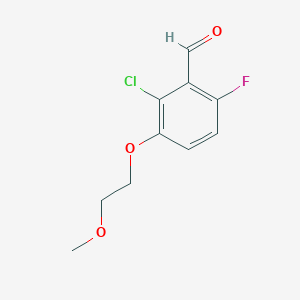
2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of chloro, fluoro, and methoxy-ethoxy substituents on a benzaldehyde ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-chloro-6-fluoro-3-nitrobenzene.
Reduction: The nitro group is reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid.
Ethoxylation: The amine is then reacted with ethylene oxide to introduce the methoxy-ethoxy group.
Formylation: Finally, the aldehyde group is introduced via formylation using reagents like dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: 2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzoic acid.
Reduction: 2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2-chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzylamine.
Applications De Recherche Scientifique
2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloro and fluoro substituents can enhance its binding affinity and specificity, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-fluoro-3-methoxyphenol: Similar structure but lacks the aldehyde and ethoxy groups.
2-Chloro-6-fluoro-3-nitrobenzene: Precursor in the synthesis, contains a nitro group instead of the aldehyde.
2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzoic acid: Oxidation product of the aldehyde.
Uniqueness
2-Chloro-6-fluoro-3-(2-methoxy-ethoxy)-benzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (methoxy-ethoxy) groups on the benzaldehyde ring makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
1036383-29-5 |
|---|---|
Formule moléculaire |
C10H10ClFO3 |
Poids moléculaire |
232.63 g/mol |
Nom IUPAC |
2-chloro-6-fluoro-3-(2-methoxyethoxy)benzaldehyde |
InChI |
InChI=1S/C10H10ClFO3/c1-14-4-5-15-9-3-2-8(12)7(6-13)10(9)11/h2-3,6H,4-5H2,1H3 |
Clé InChI |
ZOQAUNASSOZXMR-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C(=C(C=C1)F)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


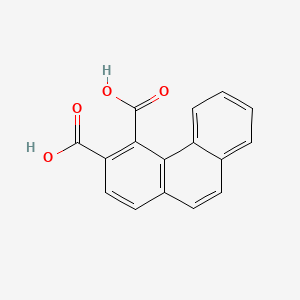
![5H-pyrido[4,3-b]indole-3-carbonitrile](/img/structure/B13936715.png)
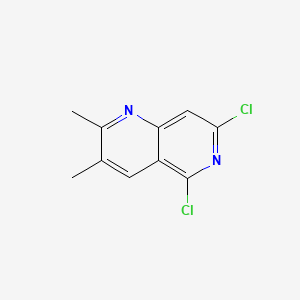
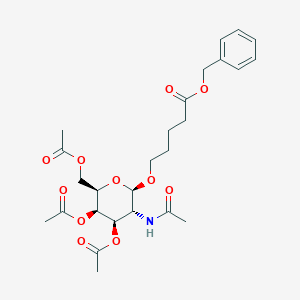
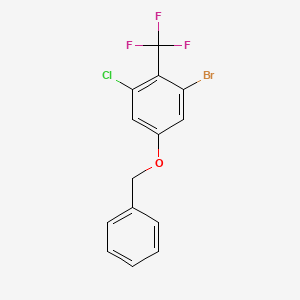
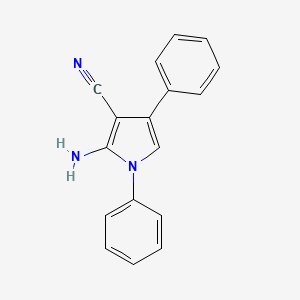
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane](/img/structure/B13936753.png)
![4-Chloro-5-[(1-methyl-4-piperidinyl)oxy]-3-quinolinecarbonitrile](/img/structure/B13936756.png)
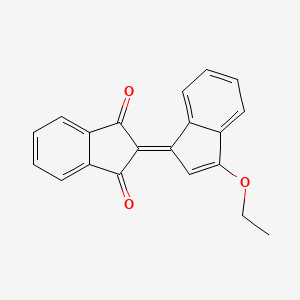
![tert-Butyl 3-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13936764.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]dibenzothiophene](/img/structure/B13936769.png)
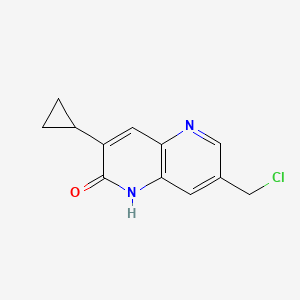
![tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B13936782.png)

